molecular formula C11H15NO2 B15113833 2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine

2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine

Katalognummer: B15113833
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: JILICRMSJAXDJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound features a pyridine ring substituted with a methyl group at the 2-position and an oxolan-2-ylmethoxy group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 2-methyl-5-hydroxypyridine with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine attacks the oxirane, resulting in the formation of the oxolan-2-ylmethoxy group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine can be compared with other similar compounds such as:

    2-Methoxypyridine: This compound has a methoxy group instead of the oxolan-2-ylmethoxy group, resulting in different chemical reactivity and biological activity.

    2-Methyl-5-(hydroxymethyl)pyridine: This compound has a hydroxymethyl group instead of the oxolan-2-ylmethoxy group, which affects its solubility and reactivity.

    5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole:

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

2-methyl-5-(oxolan-2-ylmethoxy)pyridine

InChI

InChI=1S/C11H15NO2/c1-9-4-5-10(7-12-9)14-8-11-3-2-6-13-11/h4-5,7,11H,2-3,6,8H2,1H3

InChI-Schlüssel

JILICRMSJAXDJL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C=C1)OCC2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.